molecular formula C15H15NO2 B15096389 2-(2-methylphenoxy)-N-phenylacetamide CAS No. 22560-44-7

2-(2-methylphenoxy)-N-phenylacetamide

Cat. No.: B15096389
CAS No.: 22560-44-7
M. Wt: 241.28 g/mol
InChI Key: IBOQCSHSHNNTKP-UHFFFAOYSA-N
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Description

Acetamide, 2-(2-methylphenoxy)-N-phenyl- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring and a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(2-methylphenoxy)-N-phenyl- typically involves the reaction of 2-methylphenol with acetic anhydride to form 2-methylphenoxyacetic acid. This intermediate is then reacted with phenylamine (aniline) in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to yield the desired acetamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(2-methylphenoxy)-N-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, 2-(2-methylphenoxy)-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, 2-(2-methylphenoxy)-N-phenyl- involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. This compound can bind to auxin receptors, disrupting normal cellular processes and causing growth abnormalities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)acetic acid
  • 4-chloro-2-methylphenoxyacetic acid (MCPA)
  • 2,4-dichlorophenoxyacetic acid (2,4-D)

Uniqueness

Acetamide, 2-(2-methylphenoxy)-N-phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike its analogs, this compound has a phenyl ring attached to the acetamide group, which can influence its reactivity and interaction with biological targets. Additionally, the presence of the 2-methylphenoxy group can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .

Properties

CAS No.

22560-44-7

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-phenylacetamide

InChI

InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)18-11-15(17)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

IBOQCSHSHNNTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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